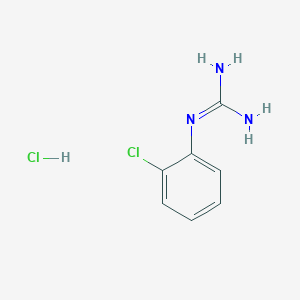

N-(2-Chloro-phenyl)-guanidine hydrochloride

Vue d'ensemble

Description

N-(2-Chloro-phenyl)-guanidine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

DNA Isolation

N-(2-Chloro-phenyl)-guanidine hydrochloride, as part of the guanidine hydrochloride (GHCl) family, has been utilized in the isolation of RNA and DNA from eukaryotic cells. GHCl enables the preparation of intact and readily digestible DNA from a range of tissues and cell lines, making it valuable in genetic research and molecular biology applications (Bowtell, 1987).

Oxygen Isotope Ratio Measurements

In biological fluid research, GHCl facilitates the conversion of water in biological fluids to carbon dioxide, allowing for precise oxygen isotope ratio measurements. This is particularly useful in fields like biochemistry and forensic science (Wong, Lee, & Klein, 1987).

Enzyme Activity Inhibition

GHCl has shown potential in selectively inhibiting the enzyme activity of serum alkaline phosphatase isoenzymes. This property is significant in clinical pathology for differentiating various types of alkaline phosphatase present in the serum (Shephard & Peake, 1986).

Antiviral Research

Guanidine hydrochloride has been investigated for its ability to reduce the infectivity of viruses, such as poliovirus, for cultured mammalian cells. This research contributes to the development of antiviral drugs (Loddo et al., 1962).

Protein Folding Studies

GHCl is widely used as a protein denaturant and has been found to refold acid-unfolded proteins at low concentrations, aiding in the study of protein folding mechanisms (Hagihara et al., 1993).

Antimicrobial Activity

Guanidine hydrochloride derivatives have been synthesized and tested for antibacterial and antifungal effects, offering valuable insights in the development of new antimicrobial agents (Gössnitzer, Feierl, & Wagner, 2002).

Cardioprotective Effects

Certain guanidine hydrochloride derivatives have shown promise in inhibiting Na+/H+ exchanger isoform-1, offering cardioprotective efficacy against ischemia-reperfusion injury, a significant finding in cardiovascular research (Lee et al., 2005).

Antifungal Mechanism

The antifungal mechanism of polyhexamethylene guanidine hydrochloride (PHMGH), a guanidine hydrochloride derivative, has been studied, providing insights into its action against fungal infections (Choi, Kim, & Lee, 2017).

Mécanisme D'action

Target of Action

N-(2-Chloro-phenyl)-guanidine hydrochloride, also known as Clofedanol, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including immune response, smooth muscle contraction, and neurotransmission .

Mode of Action

This compound acts as an antagonist at the Histamine H1 receptor . It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .

Biochemical Pathways

Its antagonistic action on the histamine h1 receptor suggests it may influence pathways related to immune response, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

It is known to undergo hepatic metabolism .

Result of Action

The primary result of this compound’s action is the suppression of the cough reflex . This is achieved through its direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, which may contribute to its overall therapeutic effects .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSEVRDOXRQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696376 | |

| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24067-11-6 | |

| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

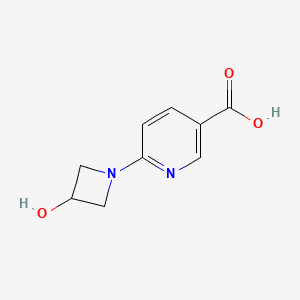

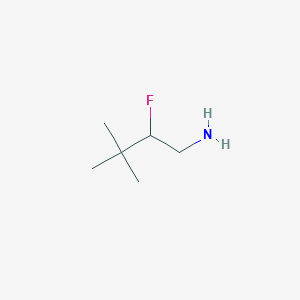

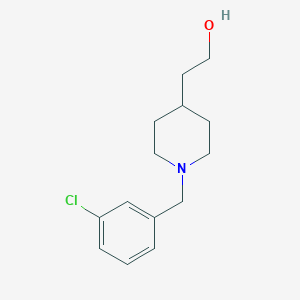

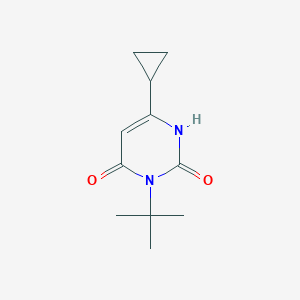

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)

amine](/img/structure/B1489279.png)

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)

amine](/img/structure/B1489286.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)